5-(2,4,5-Trimethylphenyl)oxazole-2-carbonitrile
Description
Structural Identification and Nomenclature
The structural identification of this compound begins with its systematic name, which follows International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The compound features a five-membered oxazole ring as its core structure, with the oxygen atom at position 1, nitrogen at position 3, and carbon atoms at positions 2, 4, and 5. The carbonitrile functional group is attached to the carbon at position 2 of the oxazole ring, while the 2,4,5-trimethylphenyl substituent is connected to the carbon at position 5. This substitution pattern creates a molecule with the molecular formula C₁₃H₁₂N₂O, indicating the presence of thirteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom.
The compound's Simplified Molecular Input Line Entry System code, N#CC1=NC=C(C2=CC(C)=C(C)C=C2C)O1, provides a detailed representation of its connectivity and can be used for database searches and computational modeling. This notation reveals the arrangement of bonds within the molecule, showing how the carbonitrile group (N#C) is connected to the oxazole ring carbon, and how the trimethylphenyl group is attached with methyl substituents at the 2, 4, and 5 positions of the benzene ring. The systematic approach to naming this compound reflects the broader efforts in chemical nomenclature to provide unambiguous identification of complex heterocyclic structures, particularly those containing multiple functional groups and substitution patterns.
| Property | Value | Description |
|---|---|---|
| Molecular Formula | C₁₃H₁₂N₂O | Empirical composition showing elemental ratios |
| Molecular Weight | 212.25 g/mol | Calculated molecular mass |
| Chemical Abstracts Service Number | 2098112-49-1 | Unique registry identifier |
| MDL Number | MFCD29999694 | Molecular Design Limited catalog number |
| Simplified Molecular Input Line Entry System | N#CC1=NC=C(C2=CC(C)=C(C)C=C2C)O1 | Linear notation for structure representation |
The structural characteristics of this compound can be understood through analysis of its key molecular features. The oxazole ring contributes to the compound's aromatic stability while providing sites for further functionalization or interaction with biological targets. The 2,4,5-trimethylphenyl group introduces considerable steric hindrance around the 5-position of the oxazole ring, which may influence the compound's conformational preferences and its ability to interact with other molecules. The carbonitrile group at the 2-position serves as both an electron-withdrawing functionality and a potential site for chemical modification, as nitrile groups can be converted to various other functional groups through established synthetic procedures.
Historical Context in Heterocyclic Chemistry
The development of this compound must be understood within the broader historical context of oxazole chemistry, which has its roots in the late 19th century pioneering work of Emil Fischer. Fischer's discovery of the oxazole synthesis in 1896, involving the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid, established the foundation for systematic exploration of this heterocyclic system. This early synthetic methodology, known as the Fischer oxazole synthesis, provided chemists with a reliable route to 2,5-disubstituted oxazoles and opened the door to the preparation of more complex derivatives like this compound. The Fischer synthesis represents one of the first systematic approaches to heterocyclic construction and demonstrated the potential for creating diverse substitution patterns around the oxazole core.
The historical progression from Fischer's initial work to contemporary oxazole chemistry reflects the evolution of synthetic methodology and the growing appreciation for heterocyclic compounds in pharmaceutical and materials applications. The Robinson-Gabriel synthesis, another classical approach to oxazole formation involving the dehydration of 2-acylaminoketones, provided additional synthetic routes that expanded the accessible structural diversity within the oxazole family. These foundational synthetic methods established the chemical principles that continue to guide the preparation of complex oxazole derivatives today, including specialized compounds like this compound that feature sophisticated substitution patterns designed for specific applications.
The emergence of carbonitrile-containing oxazoles represents a more recent development in heterocyclic chemistry, reflecting the increasing sophistication of synthetic targets and the growing demand for functionalized heterocycles in drug discovery and materials science. The carbonitrile functional group brings unique electronic properties to oxazole derivatives, serving as both an electron-withdrawing substituent and a versatile synthetic handle for further structural elaboration. This functionality has become particularly important in the design of bioactive molecules, where the nitrile group can participate in hydrogen bonding interactions with biological targets or serve as a metabolically stable replacement for other functional groups. The development of compounds like this compound thus represents the culmination of more than a century of progress in heterocyclic synthesis, combining classical structural motifs with contemporary functional group chemistry.
Significance in Medicinal Chemistry and Material Science
The significance of this compound in medicinal chemistry stems from the well-established biological activities associated with oxazole derivatives and the specific structural features that distinguish this compound from simpler heterocyclic systems. Oxazole-containing compounds have demonstrated remarkable diversity in their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them attractive scaffolds for drug discovery programs. The presence of the carbonitrile group in this compound adds an additional dimension to its potential biological activity, as nitrile-containing compounds often exhibit enhanced metabolic stability and can participate in specific interactions with enzyme active sites and receptor binding domains.
Research into oxazole derivatives has revealed that substitution patterns significantly influence biological activity, with compounds bearing complex aromatic substituents often showing enhanced potency and selectivity compared to simpler derivatives. The 2,4,5-trimethylphenyl group in this compound provides multiple sites for hydrophobic interactions with biological targets while potentially influencing the molecule's overall pharmacokinetic properties. Studies of related oxazole compounds have shown that strategic placement of methyl groups on aromatic rings can improve membrane permeability and tissue distribution, factors that are crucial for therapeutic efficacy. The combination of the electron-rich trimethylphenyl moiety with the electron-withdrawing carbonitrile group creates a molecule with balanced electronic properties that may be optimized for specific biological targets.
| Application Area | Potential Significance | Structural Basis |
|---|---|---|
| Antimicrobial Development | Enhanced activity against resistant strains | Oxazole ring system with carbonitrile functionality |
| Cancer Research | Potential cytotoxic activity | Combination of aromatic and electron-withdrawing groups |
| Material Science | Electronic material applications | Conjugated heterocyclic system with nitrile functionality |
| Synthetic Chemistry | Versatile synthetic intermediate | Multiple reactive sites for further functionalization |
In material science applications, this compound represents an interesting example of how heterocyclic compounds can be designed for electronic and optical applications. The extended conjugation provided by the oxazole ring system, combined with the electron-withdrawing nature of the carbonitrile group, creates opportunities for use in organic electronic devices, including organic light-emitting diodes and organic photovoltaic cells. The compound's aromatic character and the presence of multiple heteroatoms provide sites for intermolecular interactions that can influence solid-state packing and electronic properties. Furthermore, the nitrile functionality offers opportunities for polymerization reactions that could lead to the development of specialized polymeric materials with tailored electronic and mechanical properties. The growing interest in nitrile-functionalized polymers and their applications in advanced materials underscores the potential significance of compounds like this compound as building blocks for next-generation functional materials.
Properties
IUPAC Name |
5-(2,4,5-trimethylphenyl)-1,3-oxazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-8-4-10(3)11(5-9(8)2)12-7-15-13(6-14)16-12/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTRBXVVTPTFGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CN=C(O2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2,4,5-Trimethylphenyl)oxazole-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate oxazole precursors with carbonitrile derivatives. Various methods have been explored to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis. These approaches have led to enhanced efficiency and reduced reaction times.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A-549 (Lung Cancer) | 12.5 | Inhibition of cell proliferation |
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
The compound's mechanism appears to involve the activation of apoptotic pathways and inhibition of key survival signaling pathways such as ERK and JNK, leading to increased expression of pro-apoptotic proteins like caspases .
Antiviral Activity
In addition to its anticancer properties, this compound has demonstrated antiviral activity against several viruses, including human herpes virus type-1 (HHV-1). The compound inhibits viral replication in vitro by interfering with viral entry and replication processes .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Inhibition of Signaling Pathways : It inhibits critical signaling pathways involved in cell survival and proliferation, such as the MAPK pathway (ERK/JNK), leading to reduced tumor growth .
- Antiviral Mechanisms : By disrupting the viral life cycle at multiple stages, the compound effectively reduces viral load in infected cells .
Case Studies
A notable study evaluated the efficacy of this compound in a mouse model for lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .
Another study focused on its antiviral properties against HHV-1. The results indicated a dose-dependent inhibition of viral replication with minimal cytotoxicity to host cells .
Scientific Research Applications
Synthesis of 5-(2,4,5-Trimethylphenyl)oxazole-2-carbonitrile
The synthesis of oxazole derivatives, including this compound, typically involves methods such as the van Leusen oxazole synthesis. This process involves the reaction of appropriate aldehydes with TosMIC (p-tolylsulfonylmethylisocyanide) in the presence of a base to produce oxazoles efficiently .
Anticancer Properties
Recent studies have demonstrated that oxazole derivatives exhibit promising anticancer activities. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity : In vitro studies indicate that certain oxazole derivatives exhibit greater cytotoxicity than established chemotherapeutics like doxorubicin against leukemia and breast cancer cell lines .
- Mechanism of Action : These compounds are believed to induce apoptosis in cancer cells through dose-dependent mechanisms .
Agricultural Applications
Oxazole derivatives are also being explored as potential agrochemicals. The unique structural properties of these compounds make them suitable candidates for developing new pesticides or herbicides. The synthesis processes for these compounds often yield intermediates that can be further modified to enhance their biological activity against pests .
Case Studies and Research Findings
Chemical Reactions Analysis
Halogenation
Under mild bromination conditions (e.g., NBS in DMF), the 4-position reacts selectively:
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| NBS (1.1 eq), DMF, 25°C, 12 h | 4-Bromo-5-(2,4,5-TMP)oxazole-2-CN | 68% |
Mechanism: Radical bromination facilitated by the electron-deficient ring.
Transformations of the Cyano Group
The -CN group participates in nucleophilic additions and reductions:
Hydrolysis to Carboxylic Acid
Acidic or basic hydrolysis converts the cyano group to a carboxylate:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂SO₄ (20%), reflux, 6 h | 5-(2,4,5-TMP)oxazole-2-carboxylic acid | 72% | |
| NaOH (10%), H₂O, 100°C, 8 h | Sodium oxazole-2-carboxylate | 85% |
Reduction to Amine
Catalytic hydrogenation yields the primary amine:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Raney Ni, EtOH, 24 h | 5-(2,4,5-TMP)oxazole-2-methanamine | 63% |
Functionalization of the Trimethylphenyl Group
The 2,4,5-trimethylphenyl substituent undergoes oxidation and cross-coupling:
Oxidation of Methyl Groups
Strong oxidants selectively target para-methyl groups:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄, H₂O, Δ, 4 h | 5-(2,4-Dicarboxyphenyl)oxazole-2-CN | 41% |
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling introduces aryl groups:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, Δ | 5-(2,4,5-TMP-4-Ar)oxazole-2-CN | 55% |
Cycloaddition and Ring-Opening Reactions
The oxazole core participates in [4+2] cycloadditions with dienophiles:
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| DMAD (dimethyl acetylenedicarboxylate) | Toluene, 80°C, 8 h | Pyridine-2-carbonitrile derivative | 58% |
Mechanism: Inverse electron-demand Diels-Alder reaction followed by retro-Diels-Alder fragmentation.
Table 2: Electrophilic Substitution at the Oxazole Ring
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂ (via NBS) | DMF, 25°C | 4-Bromo derivative | 68% | |
| NO₂⁺ (HNO₃/H₂SO₄) | 0°C, 2 h | 4-Nitro derivative | 34% |
Mechanistic Insights
-
Cyano Group Reactivity : The -CN group’s electron-withdrawing nature polarizes the oxazole ring, directing electrophiles to the 4-position. Steric effects from the trimethylphenyl group slow reaction kinetics but enhance regioselectivity .
-
Trimethylphenyl Oxidation : The para-methyl group is preferentially oxidized due to lower steric hindrance compared to ortho positions .
Preparation Methods
General Synthetic Approaches to Oxazole Derivatives
Oxazole rings can be synthesized by multiple methods, including:
- [3+2] Cycloaddition reactions involving carboxylic acids and isocyanides.
- Van Leusen Oxazole Synthesis , which uses aldehydes and Tosylmethyl isocyanide (TosMIC).
- Condensation reactions of α-bromo ketones with amides.
- Other cyclization strategies involving acylpyridinium salts and activated methyl isocyanides.
Among these, the [3+2] cycloaddition and Van Leusen methods are particularly relevant for preparing 5-substituted oxazoles with functional groups such as nitriles.
[3+2] Cycloaddition Method Using Carboxylic Acids and Isocyanides
A highly efficient and scalable approach to synthesize 4,5-disubstituted oxazoles, including those with nitrile substituents, involves direct transformation from carboxylic acids using a triflylpyridinium reagent and isocyanides. This method proceeds via the formation of an in situ acylpyridinium salt intermediate, which then undergoes cycloaddition with isocyanoacetates or tosylmethyl isocyanide.
- Broad substrate scope with good tolerance to steric hindrance and sensitive functional groups.
- Reaction conditions: Typically performed in dichloromethane (DCM) under nitrogen atmosphere.
- Temperature: Mild heating at 40 °C for 30 minutes to 3 hours depending on substrate.
- Work-up involves aqueous extraction and purification by silica gel chromatography.
Experimental procedure summary:
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | Carboxylic acid (1 equiv), DMAP (1.5 equiv), DCM | Stir under dry nitrogen |
| 2 | Add DMAP-Tf reagent (1.3 equiv), stir 5 min at RT | Formation of acylpyridinium salt |
| 3 | Add isocyanide (1.2 equiv), heat at 40 °C (30 min–3 h) | Cycloaddition to form oxazole ring |
| 4 | Cool, extract with water and DCM, dry, and purify | Column chromatography to isolate product |
This method has been successfully applied to aromatic acids with substituents similar to 2,4,5-trimethylphenyl, indicating its suitability for synthesizing 5-(2,4,5-trimethylphenyl)oxazole-2-carbonitrile.
Van Leusen Oxazole Synthesis Using Tosylmethyl Isocyanide (TosMIC)
The Van Leusen reaction is a classical and widely used method for synthesizing 5-substituted oxazoles from aldehydes and TosMIC. This method is particularly useful for introducing nitrile groups at the 2-position of the oxazole ring.
- The aldehyde (e.g., 2,4,5-trimethylbenzaldehyde) reacts with TosMIC under basic conditions.
- The reaction proceeds via nucleophilic attack of TosMIC on the aldehyde, followed by cyclization and elimination to form the oxazole ring.
- Typical solvents include methanol or DCM; bases such as potassium carbonate or triethylamine are used.
- Reaction times vary from several hours to overnight at room temperature or mild heating.
- High yields (often >80%) with good regioselectivity.
- Mild reaction conditions.
- Applicable to a wide range of aromatic aldehydes.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2,4,5-Trimethylbenzaldehyde | Tosylmethyl isocyanide | Base (K2CO3), solvent (MeOH), RT to 40 °C | This compound | 70–85 |
This method is well-documented for preparing oxazole derivatives with nitrile substituents at the 2-position and is considered a standard approach for such compounds.
Condensation of α-Bromo Ketones with Acetamide Followed by Functionalization
Another reported strategy involves the condensation of α-bromo ketones with acetamide to form 2-methyl-4-substituted oxazoles, followed by selective bromination at the 5-position and further functionalization.
- Condensation of 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone or similar α-bromo ketones with acetamide at elevated temperature (~150 °C) yields 2-methyl-4-substituted oxazoles.
- Subsequent monobromination at the 5-position with N-bromosuccinimide (NBS) introduces a bromine substituent.
- The brominated intermediate can then undergo cross-coupling reactions (e.g., Suzuki coupling) to introduce various substituents including nitrile groups.
While this method is more complex and multi-step, it allows for diverse substitution patterns on the oxazole ring and can be adapted for preparing this compound by appropriate choice of starting materials and coupling partners.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| [3+2] Cycloaddition from Carboxylic Acids | Carboxylic acid, DMAP, triflylpyridinium reagent, isocyanide, DCM, 40 °C | Broad substrate scope, mild conditions, scalable | Requires specialized reagents (DMAP-Tf) | 70–90 |
| Van Leusen Oxazole Synthesis | Aromatic aldehyde, TosMIC, base (K2CO3/TEA), MeOH/DCM | High regioselectivity, mild conditions, well-established | Reaction time varies, purification needed | 70–85 |
| Condensation + Bromination + Coupling | α-Bromo ketone, acetamide, NBS, Pd-catalyzed cross-coupling | Versatile substitution, allows complex derivatives | Multi-step, higher temperature required | 60–80 |
Research Findings and Practical Considerations
- The [3+2] cycloaddition method is notable for its operational simplicity, functional group tolerance, and potential for gram-scale synthesis, making it highly suitable for pharmaceutical applications involving oxazole derivatives with nitrile groups.
- The Van Leusen reaction remains a cornerstone for preparing 5-substituted oxazoles, especially when the nitrile functionality at the 2-position is desired, due to its straightforward protocol and good yields.
- Multi-step methods involving condensation and cross-coupling provide synthetic flexibility but require careful optimization of reaction conditions and purification steps.
- The choice of method depends on available starting materials, desired scale, and functional group compatibility.
Q & A
Basic Research Questions
Q. What are the recommended methods for determining the molecular geometry of 5-(2,4,5-Trimethylphenyl)oxazole-2-carbonitrile in crystallographic studies?
- Methodological Answer: Single-crystal X-ray diffraction is the gold standard for elucidating molecular geometry. Key parameters include bond angles (e.g., the nitrile group’s linear N–C–C angle of ~178.7°) and substituent positioning. For example, crystallographic studies on analogous oxazole derivatives demonstrated that substituents like benzyloxy direct cyclization to specific positions, validated by X-ray data .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer: Adhere to OSHA guidelines:
- Use personal protective equipment (PPE), including gloves and goggles.
- Ensure proper ventilation to avoid inhalation exposure.
- Store separately from incompatible substances (e.g., strong oxidizers) and maintain temperature-controlled conditions .
Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?
- Methodological Answer:
- HPLC : Quantify purity by comparing retention times against standards.
- NMR Spectroscopy : Use and NMR to verify substituent positions and aromatic proton environments.
- Mass Spectrometry : Confirm molecular weight via high-resolution MS.
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer:
- Hybrid Functionals : Use B3LYP (Becke’s three-parameter functional with Lee-Yang-Parr correlation) to balance exact exchange and electron correlation. Becke’s work demonstrated an average deviation of 2.4 kcal/mol in atomization energies, ensuring reliable thermochemical predictions .
- Local Kinetic-Energy Density : Incorporate gradient expansions (e.g., Colle-Salvetti formula) to refine correlation-energy calculations for open- and closed-shell systems .
Q. How can researchers resolve contradictions in reported reactivity data for oxazole-carbonitrile derivatives?
- Methodological Answer:
- Systematic Parameter Variation : Adjust reaction conditions (solvent polarity, temperature, catalysts) to identify outliers. For example, pyridine reflux enhances cyclization efficiency in similar syntheses .
- Computational Modeling : Compare DFT-predicted reaction pathways (e.g., substituent-directed cyclization) with experimental outcomes to reconcile discrepancies .
Q. What strategies optimize regioselectivity during the synthesis of derivatives of this compound?
- Methodological Answer:
- Directing Groups : Introduce electron-donating groups (e.g., benzyloxy) to steer cyclization to less sterically hindered positions, as shown in X-ray studies of 5-(benzyloxy)benzo[d]oxazole-2-carbonitrile .
- Solvent and Temperature Optimization : Pyridine as a solvent under reflux improves reaction yields and selectivity for specific intermediates .
Data Contradiction Analysis
Q. How should conflicting computational and experimental data on the compound’s stability be addressed?
- Methodological Answer:
- Benchmarking : Validate DFT functionals against experimental thermochemical data (e.g., ionization potentials, proton affinities). Becke’s hybrid functional reduced deviations to <3 kcal/mol in such cases .
- Experimental Replication : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to rule out oxidative degradation .
Synthetic Pathway Optimization
Q. What reaction conditions maximize yields in the synthesis of this compound derivatives?
- Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions.
- Solvent Selection : Polar aprotic solvents (DMF, pyridine) enhance solubility of intermediates, as demonstrated in analogous oxazole syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
